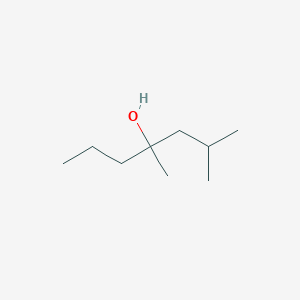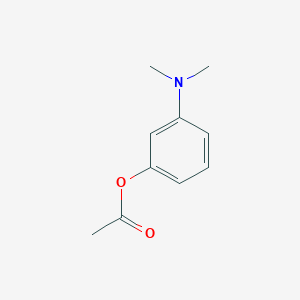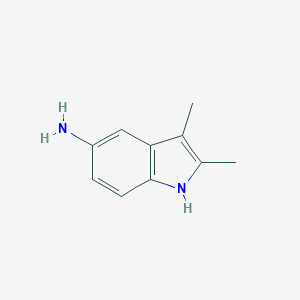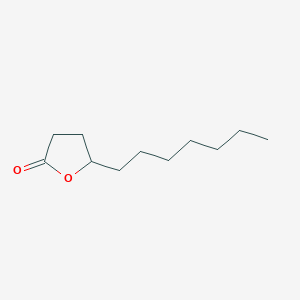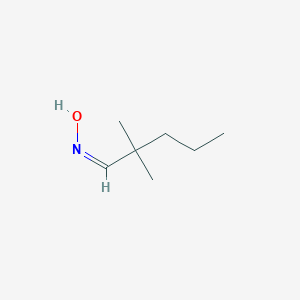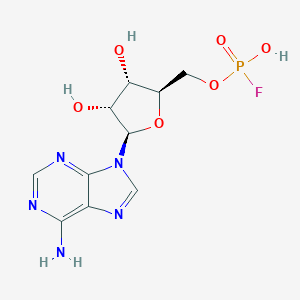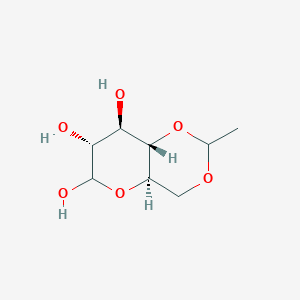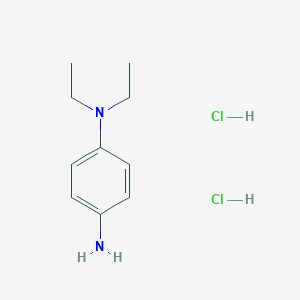
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride
Descripción general
Descripción
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is an aromatic amine that is mainly used as an intermediate to produce dyes . It is also used in the oxidase test which differentiates bacteria based on their ability to utilize the dye . It is a compound that is normally used to measure the antioxidant potential .
Molecular Structure Analysis
The molecular formula of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is C10H18Cl2N2 . Its molecular weight is 237.17 g/mol . The structure consists of a phenyl ring (benzene ring) with two amine groups (-NH2) attached at the 1 and 4 positions. Each of these amine groups is substituted with two ethyl groups (-C2H5), hence the name ‘diethyl’. The ‘dihydrochloride’ indicates that there are two chloride ions associated with the molecule, likely forming ionic bonds with the nitrogen atoms of the amine groups .
Chemical Reactions Analysis
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is known to participate in oxidation reactions. For example, its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It also reacts with Hypochlorous acid and Hypochlorite ions, acquiring a pinkish color that can be quantitatively related to the concentration of those substances .
Physical And Chemical Properties Analysis
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a solid at 20 degrees Celsius . It is white to light yellow in color . The compound is hygroscopic, meaning it absorbs moisture from the air .
Aplicaciones Científicas De Investigación
Chlorination Rate Constants Investigation
- Scientific Field: Chemistry
- Summary of Application: N,N-Diethyl-p-phenylenediamine has been employed as a reference probe to investigate rapid chlorination rate constants .
- Methods of Application: This involves a stopped-flow spectrophotometric competition kinetics method .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Electrochemical Approach for Recognition and Quantification
- Scientific Field: Electrochemistry
- Summary of Application: p-Phenylenediamine (p-PDA) is a toxic constituent utilized in textiles, black henna tattoos, hair dyes, pesticides, polymers etc. The metabolites (quinone etc.) produced by p-PDA cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .
- Methods of Application: The literature reports several conventional approaches (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA .
- Results or Outcomes: Amongst them, the electrochemical approach is the most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization etc .
Spectrophotometric Determination of Drugs
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: N,N-Diethyl-p-phenylenediamine sulfate is used for the spectrophotometric determination of drugs such as salbutamol sulphate, ritodrine hydrochloride and isoxsuprine hydrochloride containing phenolic group .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Component in Hair Dyes
- Scientific Field: Cosmetology
- Summary of Application: p-Phenylenediamine (p-PDA), also named 1,4-diaminobenzene or 1,4-phenylenediamine, is an azo dye intermediate and has been utilized as a component in the hair dye, polymer and textile industries .
- Methods of Application: It has been applied since the 19th century in thousands of hair (oxidative) dyes .
- Results or Outcomes: Nowadays, people use hair dyes to improve their physical appearance and stylishness .
Stain Used in Microscopy
- Scientific Field: Microscopy
- Summary of Application: N,N-Dimethyl-p-phenylenediamine dihydrochloride is a stain used in microscopy .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Test Reagent in Microbiology
- Scientific Field: Microbiology
- Summary of Application: It is also used as a test reagent in microbiology for the classification of cytochrome oxidase positive aerobic microorganisms .
- Methods of Application: It finds application as a detection of peroxidases on polyacrylamide gels .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing dust, to wear protective gloves and clothing, and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPCFKHZILUMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride | |
CAS RN |
84609-46-1, 16713-15-8 | |
| Record name | N,N-Diethyl-p-phenylenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084609461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-amino-N,N-diethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K3BM53R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


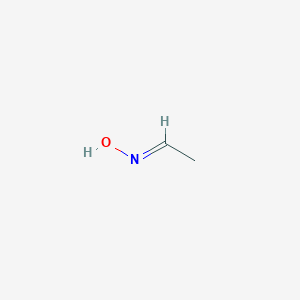
![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)


![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
